
Silver acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver acrylate, also known as silver (I) acrylate, is an organic silver compound with the chemical formula C₃H₃AgO₂. It appears as a pale yellow crystalline or powdery substance with a strong, irritating odor. This compound is sensitive to light and heat, decomposing under these conditions. This compound is primarily used in organic synthesis reactions as a catalyst, reagent, and intermediate for cross-linking agents .
Vorbereitungsmethoden
Silver acrylate is typically synthesized through the reaction of acrylic acid with silver salts, such as silver nitrate. The general preparation steps are as follows :
- Dissolve acrylic acid in an appropriate solvent, such as anhydrous alcohol.
- Dissolve silver nitrate in another container.
- Slowly add the silver nitrate solution to the acrylic acid solution while stirring the mixture.
- Filter or crystallize the product to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Silver acrylate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to metallic silver or oxidized to other silver compounds.
Polymerization: this compound can polymerize to form polyacrylates, which are used in various applications like coatings and adhesives.
Common reagents and conditions used in these reactions include halogens for substitution reactions and radical initiators for polymerization. Major products formed from these reactions include halogenated acrylates and polyacrylates.
Wissenschaftliche Forschungsanwendungen
Silver acrylate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst and reagent in organic synthesis reactions.
Biology: Employed in the preparation of silver nanoparticles, which have antimicrobial properties.
Medicine: Utilized in the development of antimicrobial coatings and materials for medical devices.
Wirkmechanismus
The antimicrobial action of silver acrylate is primarily due to the release of silver ions (Ag⁺), which can bind to bacterial cell membranes through interactions with thiol groups in membrane proteins. This binding disrupts the bacterial cell membrane, inhibits DNA replication, and ultimately leads to cell death . Additionally, silver nanoparticles formed from this compound can penetrate bacterial cells, generating reactive oxygen species (ROS) that further damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Silver acrylate can be compared to other acrylate compounds, such as:
Methyl acrylate: A simpler acrylate ester used in polymer production.
Ethyl acrylate: Another acrylate ester with similar applications in polymer synthesis.
Methacrylate compounds: These include methyl methacrylate and ethyl methacrylate, which are used in the production of polymethyl methacrylate (PMMA) and other polymers.
This compound is unique due to its incorporation of silver, which imparts antimicrobial properties and makes it suitable for specialized applications in medicine and electronics.
Eigenschaften
CAS-Nummer |
5651-26-3 |
|---|---|
Molekularformel |
C3H4AgO2 |
Molekulargewicht |
179.93 g/mol |
IUPAC-Name |
prop-2-enoic acid;silver |
InChI |
InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI-Schlüssel |
GBUDNGCDDQUCJV-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[Ag+] |
Kanonische SMILES |
C=CC(=O)O.[Ag] |
| 5651-26-3 | |
Verwandte CAS-Nummern |
79-10-7 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide](/img/structure/B1614882.png)




![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)






